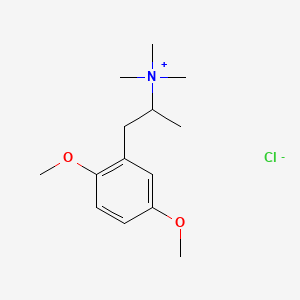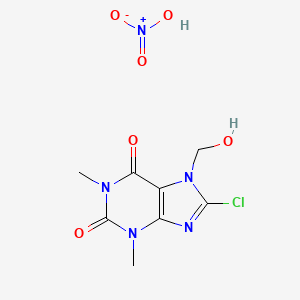
Theophylline, 8-chloro-7-hydroxymethyl-, nitrate (ester)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Theophylline, 8-chloro-7-hydroxymethyl-, nitrate (ester) is a chemical compound with the molecular formula C8-H8-Cl-N4-O2.N-O3 and a molecular weight of 289.66 g/mol . This compound is a derivative of theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8-chloro-7-hydroxymethyl-, nitrate (ester) typically involves the nitration of 7-hydroxymethyl theophylline. The process begins with the chlorination of theophylline to introduce the 8-chloro group. This is followed by the hydroxymethylation at the 7-position. Finally, the nitrate ester is formed through a nitration reaction using nitric acid .
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反应分析
Types of Reactions
Theophylline, 8-chloro-7-hydroxymethyl-, nitrate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can remove the nitrate ester group, converting it back to the parent compound or other derivatives.
Substitution: The chlorine atom at the 8-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various hydroxylated derivatives, while reduction can produce de-nitrated compounds .
科学研究应用
Theophylline, 8-chloro-7-hydroxymethyl-, nitrate (ester) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other theophylline derivatives with potential pharmacological activities.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in respiratory diseases and as an anti-inflammatory agent.
Industry: It is used in the development of controlled-release formulations and other pharmaceutical applications
作用机制
Theophylline, 8-chloro-7-hydroxymethyl-, nitrate (ester) exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in bronchodilation and anti-inflammatory effects. The compound also blocks adenosine receptors, contributing to its stimulant properties .
相似化合物的比较
Similar Compounds
Theophylline: The parent compound, used as a bronchodilator.
8-Chlorotheophylline: A stimulant drug with similar properties to caffeine.
7-Hydroxymethyl Theophylline: A derivative with modified pharmacokinetic properties
Uniqueness
Theophylline, 8-chloro-7-hydroxymethyl-, nitrate (ester) is unique due to the combination of the 8-chloro and 7-hydroxymethyl groups along with the nitrate ester. This combination enhances its chemical stability and modifies its pharmacological profile, making it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
63906-66-1 |
|---|---|
分子式 |
C8H10ClN5O6 |
分子量 |
307.65 g/mol |
IUPAC 名称 |
8-chloro-7-(hydroxymethyl)-1,3-dimethylpurine-2,6-dione;nitric acid |
InChI |
InChI=1S/C8H9ClN4O3.HNO3/c1-11-5-4(6(15)12(2)8(11)16)13(3-14)7(9)10-5;2-1(3)4/h14H,3H2,1-2H3;(H,2,3,4) |
InChI 键 |
AKWIIELWJKTVGQ-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CO.[N+](=O)(O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


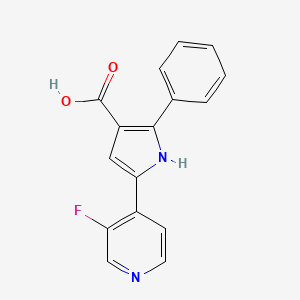
![3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13782691.png)
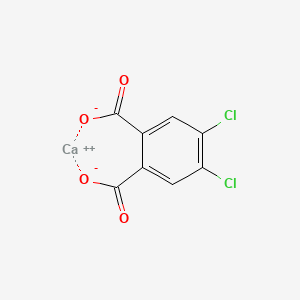
![5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione](/img/structure/B13782703.png)
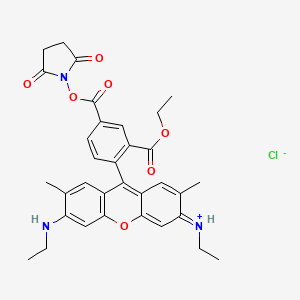
![(4Z)-4-[(3-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B13782715.png)
![1-[4-[2-(4-ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13782719.png)
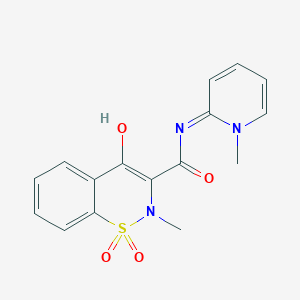
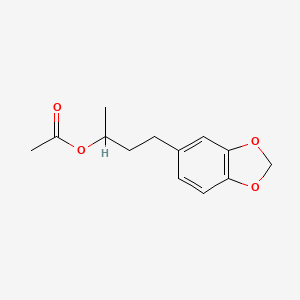
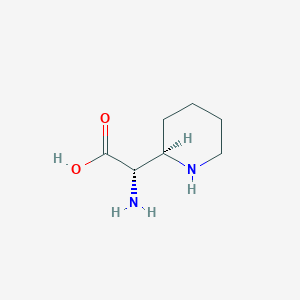
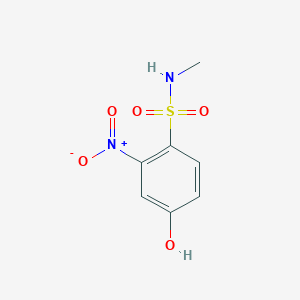

![3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid](/img/structure/B13782741.png)
